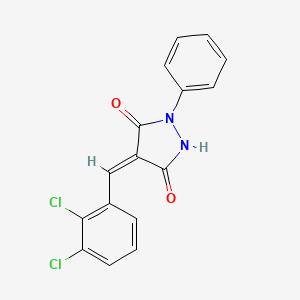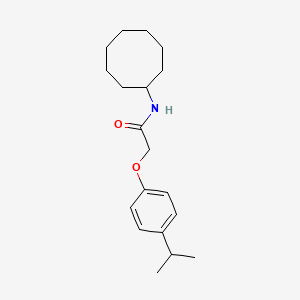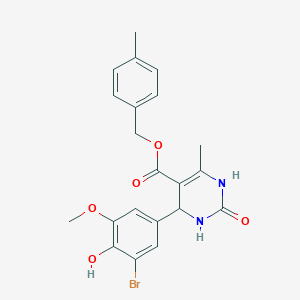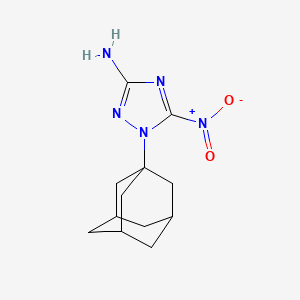
4-(2,3-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DCPP is a pyrazolidinedione derivative that has been synthesized and studied for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. The compound has been found to exhibit potent activity against various inflammatory mediators and has shown promise in preclinical studies as a potential treatment for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
Mecanismo De Acción
The exact mechanism of action of DCPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. DCPP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
DCPP has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activity in preclinical studies. The compound has also been shown to inhibit the production of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. DCPP has been found to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine and biomedical research. However, there are also some limitations to the use of DCPP in laboratory experiments. The compound has been found to exhibit poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DCPP. One area of interest is the development of more potent and selective analogs of the compound that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of DCPP in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of DCPP and to better understand its biochemical and physiological effects.
In conclusion, DCPP is a pyrazolidinedione derivative that has been extensively studied for its potential applications in the field of medicine and biomedical research. The compound exhibits potent anti-inflammatory, analgesic, and antipyretic activity and has shown promise as a potential treatment for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. Further research is needed to fully understand the mechanism of action of DCPP and to develop more potent and selective analogs of the compound.
Métodos De Síntesis
DCPP can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzaldehyde with phenylhydrazine followed by reaction with ethyl acetoacetate. The resulting product is then subjected to cyclization to form DCPP. Other methods include the reaction of 2,3-dichlorobenzaldehyde with phenylhydrazine followed by the reaction with malonic acid and cyclization to form DCPP.
Aplicaciones Científicas De Investigación
DCPP has been extensively studied for its potential applications in the field of medicine and biomedical research. The compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activity in preclinical studies. DCPP has also been shown to inhibit the production of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. As a result, the compound has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
Propiedades
IUPAC Name |
(4E)-4-[(2,3-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-13-8-4-5-10(14(13)18)9-12-15(21)19-20(16(12)22)11-6-2-1-3-7-11/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFVYWKEZCEVIR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)

![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)


![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
